molecular formula C6H5BrN4 B6233611 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 1019918-41-2

7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B6233611
CAS No.: 1019918-41-2
M. Wt: 213
InChI Key:
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Description

7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a derivative of the triazolopyridine family . Triazolopyridine derivatives are an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . They have been recognized for their antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, and herbicidal properties .


Synthesis Analysis

The synthesis of triazolopyridine derivatives, including this compound, often involves aromatic nucleophilic substitution . The methods are classified according to the types of reagents used . A common approach to constructing the [1,2,4]triazolo [4,3- a ]pyridine skeleton is the oxidative cyclization of N - (2-pyridyl)amidines .


Molecular Structure Analysis

The molecular structure and vibrational spectra of this compound were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo [4,3- a ]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions of this compound involve various spectroscopic properties. Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The assignment of the observed bands to the respective normal modes was proposed on the basis of PED calculations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its spectroscopic properties. Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .

Future Directions

The future directions for the study of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine could include further exploration of its biochemical, clinical, and pharmaceutical applications. Given the wide range of properties exhibited by triazolopyridine derivatives, there may be potential for new discoveries and applications in these fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves the reaction of 3-amino-7-bromo-pyridine-2-carbonitrile with sodium azide and triethylorthoformate to form the intermediate 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carbonitrile. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon catalyst to yield the final product, 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine.", "Starting Materials": [ "3-amino-7-bromo-pyridine-2-carbonitrile", "sodium azide", "triethylorthoformate", "palladium on carbon catalyst", "hydrogen gas" ], "Reaction": [ "Step 1: 3-amino-7-bromo-pyridine-2-carbonitrile is reacted with sodium azide and triethylorthoformate in a solvent such as dimethylformamide (DMF) at elevated temperature to form the intermediate 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carbonitrile.", "Step 2: The intermediate is then reduced with hydrogen gas in the presence of palladium on carbon catalyst in a solvent such as ethanol at elevated temperature and pressure to yield the final product, 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine.", "Overall Reaction: 3-amino-7-bromo-pyridine-2-carbonitrile + sodium azide + triethylorthoformate + palladium on carbon catalyst + hydrogen gas → 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-amine" ] }

CAS No.

1019918-41-2

Molecular Formula

C6H5BrN4

Molecular Weight

213

Purity

95

Origin of Product

United States

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